GID4 Ligand 3

Targeted protein degradation E3 ligase ligand binding affinity

Researchers advancing GID4-targeted PROTACs face uncertainty when binding modes remain unconfirmed, risking wasted synthetic effort on suboptimal linker attachment. GID4 Ligand 3 (CAS 340007-39-8) resolves this with an experimentally solved co-crystal structure at 1.99 Å resolution (PDB: 7U3I), delivering unambiguous atomic-level binding pose data for rational, structure-guided design. • Solved co-crystal structure (PDB: 7U3I, 1.99 Å) defines binding pose and exit vectors, enabling informed PROTAC linker geometry selection. • Validated affinity benchmarks (Kd = 110 μM, IC50 = 148.5 μM) support quantitative SAR tracking and biophysical assay (NMR, SPR, thermal shift) calibration. • Functions as an authenticated weak-binder negative control for selectivity profiling against high-affinity probes (e.g., PFI-7, Kd = 0.22-5.6 μM), strengthening target-specific conclusions.

Molecular Formula C10H12N2OS
Molecular Weight 208.28g/mol
Cat. No. B396166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGID4 Ligand 3
Molecular FormulaC10H12N2OS
Molecular Weight208.28g/mol
Structural Identifiers
SMILESCC1CN=C(S1)NC2=CC(=CC=C2)O
InChIInChI=1S/C10H12N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-5,7,13H,6H2,1H3,(H,11,12)
InChIKeyWAICHRCMCQSSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GID4 Ligand 3 Procurement Baseline Overview


GID4 Ligand 3 (CAS 340007-39-8, also designated as compound 16) is a small-molecule binder of the GID4 subunit of the human CTLH E3 ubiquitin ligase complex [1]. Its molecular formula is C10H12N2OS with a molecular weight of 208.28 g/mol [1]. This compound was identified through an NMR-based fragment screen followed by structure-guided analog elaboration [1]. The X-ray co-crystal structure of GID4 in complex with compound 16 has been solved at 1.99 Å resolution (PDB: 7U3I), providing atomic-level detail of the ligand-binding interaction [2].

PROTAC E3 ligase GID4 binder for targeted protein degradation research workflows
Fragment-derived scaffold with co-crystal structure validation at atomic resolution
Structure-guided SAR campaign starting point with defined binding pose

Why GID4 Ligand 3 Cannot Be Substituted


GID4 ligand affinity and binding conformation vary substantially across chemical series, with in vitro Kd values spanning over 20-fold (from 5.6 μM to 110 μM) among published GID4 binders [1]. Furthermore, different chemotypes induce distinct conformational states in GID4, with structural studies identifying three discrete clusters of ligand-bound conformations that may differentially affect ternary complex formation and downstream degradation outcomes [2]. Compounds with identical nominal target engagement may produce divergent functional results depending on the specific conformational state induced. Therefore, substituting GID4 Ligand 3 with a structurally unrelated GID4 binder without confirmatory binding assays risks invalidating experimental conclusions and compromising PROTAC optimization campaigns [1].

Affinity divergence
Binding affinity varies substantially across published GID4 chemotypes; substitution may shift assay-response context
Conformational mismatch
Distinct ligand scaffolds induce discrete GID4 conformational states that may alter ternary complex formation
Binding mode specificity
Co-crystal-defined binding pose and exit vector geometry are chemotype-specific and may not transfer to other GID4 ligands

GID4 Ligand 3 Comparator Evidence


Head-to-Head Binding Affinity vs. Compound 67

In the same study that originally identified GID4 Ligand 3 (compound 16), a structurally elaborated analog designated compound 67 was developed and directly compared. The binding affinity difference provides a clear quantitative benchmark for selecting the appropriate GID4 ligand based on experimental requirements [1].

Binding Affinity vs. Compound 67
Head-to-head
110 μM vs 17 μM
~6.5-fold difference
Supports affinity-tiered ligand selection for binding studies
Parallel in vitro NMR-based assay context
Targeted protein degradation E3 ligase ligand binding affinity

Affinity and Cellular Engagement vs. Compound 88

Compound 88 (also known as GID4 Ligand 1), identified via a parallel DNA-encoded library screen, represents a higher-affinity GID4 binder from a different chemical series. While not a direct head-to-head comparison with compound 16, both were characterized in the same publication using consistent assay formats, enabling cross-study comparable assessment [1].

Affinity & Cellular Engagement vs. Compound 88
Cross-study comparable
Kd: 110 μM vs 5.6 μM
EC50: not reported vs 558 nM
Affinity and cellular permeability context for experimental design
CETSA HEK293 cell assay context
Targeted protein degradation cellular target engagement PROTAC E3 ligand

Affinity Gap and Structural Divergence vs. PFI-7

PFI-7 represents a highly optimized GID4 chemical probe with sub-micromolar affinity, developed through extensive medicinal chemistry efforts beyond the initial fragment screen that yielded compound 16. The substantial affinity gap and distinct chemotype differentiate their respective research utilities [1].

Affinity Gap vs. PFI-7
Cross-study comparable
~500-fold
Fragment hit context; not a functional chemical probe
Separate published study data
Chemical probe E3 ligase antagonist PROTAC design

Co-Crystal Structure Binding Mode Differentiation

The co-crystal structure of GID4 in complex with compound 16 (PDB: 7U3I) provides atomic-resolution detail of the binding interaction, confirming occupancy of the Pro/N-degron binding pocket. This structural information is definitive for this specific chemotype and cannot be extrapolated to other GID4 ligands [1]. Ligands from different chemical series induce distinct GID4 conformational states, with three discrete clusters identified across the GID4 ligand landscape [2].

Co-Crystal Structure
Head-to-head
PDB 7U3I
1.99 Å resolution
Supports structure-guided optimization workflow
E. coli expressed GID4 protein
X-ray crystallography structure-based drug design binding pocket

Class-Level Functional Differentiation vs. CRBN/VHL Ligands

At the E3 ligase class level, GID4-based recruitment differs fundamentally from the widely used CRBN and VHL systems. GID4 has been characterized as a lower-efficacy degrader compared to CRBN and VHL in genetically induced recruitment assays [1]. However, GID4 operates through a distinct Pro/N-degron recognition mechanism and may offer advantages for targets that are recalcitrant to CRBN- or VHL-based degradation [2].

E3 Ligase Platform Comparison
Class-level
Lower-efficacy degrader
vs. CRBN / VHL
Platform-level context for E3 ligase selection decisions
Genetically induced recruitment assay context
E3 ligase recruitment PROTAC platform diversity degron pathway

GID4 Ligand 3 Optimal Applications


Negative Control for GID4 Probe Studies

GID4 Ligand 3 serves as an appropriate negative control in experiments designed to validate GID4-specific effects of higher-affinity chemical probes such as PFI-7 or GID4 Ligand 1. Its weak binding affinity (Kd = 110 μM) relative to potent probes (Kd = 0.22–5.6 μM) makes it suitable for demonstrating that observed cellular phenotypes are attributable to specific, high-affinity GID4 engagement rather than non-specific effects [1]. When designing selectivity panels, GID4 Ligand 3 should be included alongside structurally distinct negative controls such as PFI-7N to strengthen the interpretation of target-specific activity [2].

Structure-Based Drug Design Starting Point

Medicinal chemistry teams initiating GID4 ligand optimization can utilize the high-resolution co-crystal structure (PDB: 7U3I, 1.99 Å resolution) as a starting template for structure-guided design [1]. The atomic coordinates provide unambiguous definition of the binding pose and potential exit vectors for linker attachment in PROTAC design. While compound 16 itself exhibits modest affinity (Kd = 110 μM), the structurally validated binding mode reduces uncertainty in scaffold elaboration compared to using ligands lacking experimental structural characterization [2].

Baseline Reference for GID4 SAR Studies

GID4 Ligand 3 functions as a benchmark reference point for SAR campaigns aimed at improving GID4 binding affinity. It establishes the baseline affinity (Kd = 110 μM) of the fragment-derived chemotype from which higher-affinity analogs (such as compound 67 with Kd = 17 μM, representing a 6.5-fold improvement) were developed through structure-guided elaboration [1]. Procurement of GID4 Ligand 3 alongside optimized analogs enables quantitative assessment of affinity gains achieved through subsequent chemical modifications.

Fragment-Based Screening Validation and Assay Development

GID4 Ligand 3 can be employed as a validated weak binder for developing and calibrating biophysical assays (NMR, SPR, thermal shift) intended to detect GID4-ligand interactions. Its well-characterized Kd value (110 μM) and IC50 value (148.5 μM) [1] provide reference parameters for establishing assay sensitivity thresholds and validating screening protocols before expending resources on novel compound libraries. Its small molecular weight (208.28 g/mol) and structural simplicity facilitate its use as a positive control in fragment-based screening campaigns [2].

Application
Selection Property
Validation Focus
Negative control for GID4 probe validation
Weak-binding affinity context
Target-specific engagement verification
Structure-guided design starting point
Co-crystal structure coordinates
Binding pose and exit vector geometry
SAR campaign baseline reference
Fragment-derived affinity benchmark
Quantitative affinity gain assessment
Fragment screening assay calibration
Characterized weak-binder parameters
Assay sensitivity threshold establishment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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